Octriptyline phosphate
Description
Historical Context of Octriptyline (B1633138) Research Development
The story of octriptyline is intrinsically linked to the broader history of tricyclic antidepressants, which were discovered in the 1950s. nih.gov These compounds were initially investigated for other purposes before their antidepressant effects were serendipitously identified. This class of molecules, characterized by a three-ring chemical structure, became a cornerstone of depression treatment for many years.
The development of various analogues, including those with the dibenzocycloheptene core of octriptyline, was a logical progression in the field of medicinal chemistry. Researchers aimed to refine the pharmacological profile of these compounds, seeking to enhance efficacy and understand the structural requirements for their biological activity. Octriptyline emerged from this era of intense synthetic and exploratory research.
Evolution of Octriptyline Phosphate (B84403) as a Preclinical Research Compound
Octriptyline phosphate's primary role has been as a compound for preclinical investigation. medkoo.com Preclinical studies, which encompass in vitro (cell-based) and in vivo (animal) experiments, are fundamental to understanding the biological effects of a new chemical entity. cruknbc.orgbradford.ac.uk For this compound, this phase of research would have been crucial for characterizing its basic pharmacological properties.
Though detailed public records of its preclinical development are scarce, it is understood that octriptyline was used as an antidepressant in research contexts but was never brought to market. ncats.io This suggests that while it may have shown some of the expected activities of a tricyclic antidepressant, it may not have demonstrated a superior profile compared to existing or co-developed compounds. Consequently, its evolution was channeled away from clinical development and towards its use as a reference or tool compound in research.
Significance of this compound in Chemical Biology and Mechanistic Pharmacology
Chemical biology involves the use of small molecules to probe and understand biological processes. nih.gov In this context, this compound serves as a valuable tool. Its defined chemical structure allows researchers to study the interactions between tricyclic compounds and their biological targets, most notably monoamine transporters. nih.govnih.gov
The primary mechanism of action for most tricyclic antidepressants is the inhibition of the reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) from the synaptic cleft. nih.govwikipedia.org By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the concentration of these neurotransmitters in the synapse, which is believed to be the basis of their antidepressant effect. nih.govwikipedia.org Structure-activity relationship (SAR) studies on tricyclic compounds have shown that modifications to the three-ring system and the side chain can significantly alter their potency and selectivity for these transporters. nih.gov Dibenzocycloheptene derivatives, like octriptyline, were found to be potent in these studies. nih.gov
The significance of this compound in mechanistic pharmacology lies in its ability to be used in studies aimed at dissecting the molecular interactions with these transporters. For instance, it can be used in competitive binding assays to determine the affinity of other novel compounds for these transporters.
Overview of Key Research Paradigms for this compound
The investigation of this compound has been guided by several key research paradigms. A research paradigm is a framework of theories and practices that guides the research process.
One dominant paradigm has been the structure-activity relationship (SAR) paradigm . This involves systematically altering the chemical structure of a lead compound, like the tricyclic nucleus, and observing the effect on its biological activity. For octriptyline, this would involve comparing its activity to other tricyclic analogues to understand the importance of its specific dibenzocycloheptene structure. nih.gov
Another key paradigm is the target-based drug discovery approach. This paradigm focuses on identifying a specific biological target, such as the serotonin or norepinephrine transporter, and then designing or screening for molecules that interact with it. This compound would be utilized within this paradigm as a reference compound to validate assays and to understand the pharmacology of the target.
Finally, the use of this compound in broader in vitro and in vivo models of neurological function falls under the paradigm of systems pharmacology. This approach seeks to understand the effect of a compound on a whole biological system, rather than just an isolated target.
Data Tables
Table 1: Chemical Properties of Octriptyline and this compound
| Property | Octriptyline | This compound |
| Molecular Formula | C₂₀H₂₁N | C₂₀H₂₄NO₄P |
| Molecular Weight | 275.39 g/mol | 373.39 g/mol |
| CAS Number | 47166-67-6 | 51481-67-5 |
| Chemical Class | Dibenzocycloheptene | Dibenzocycloheptene |
Data sourced from public chemical databases. ebi.ac.uknih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H24NO4P |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-methyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenylidene)propan-1-amine;phosphoric acid |
InChI |
InChI=1S/C20H21N.H3O4P/c1-21-12-6-11-16-14-7-2-4-9-17(14)19-13-20(19)18-10-5-3-8-15(16)18;1-5(2,3)4/h2-5,7-11,19-21H,6,12-13H2,1H3;(H3,1,2,3,4) |
InChI Key |
VZQRTFPDLVFLMB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C3CC3C4=CC=CC=C41.OP(=O)(O)O |
Synonyms |
octriptyline phosphate SC 27123 SC-27123 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Octriptyline Phosphate
Synthetic Routes for Octriptyline (B1633138) and its Phosphate (B84403) Ester
The synthesis of octriptyline, the free base of octriptyline phosphate, is a multi-step process that hinges on the construction of the characteristic tricyclic ring system with an appended cyclopropane (B1198618) ring, followed by the introduction of the N-methylpropylidene side chain. The final step involves the formation of the phosphate salt.
Conventional Multistep Synthesis Methodologies
Conventional approaches to the synthesis of the octriptyline core often draw from established methods for related tricyclic antidepressants, such as nortriptyline (B1679971). A common strategy commences with a precursor like dibenzosuberone (B195587) (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).
A plausible synthetic pathway can be envisioned as follows:
Grignard Reaction: The synthesis typically initiates with the reaction of dibenzosuberone with a Grignard reagent, such as (3-chloropropyl)magnesium bromide, to introduce the propyl side chain at the 5-position of the dibenzocycloheptene ring. This reaction is generally performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). mdpi.com
Dehydration: The resulting tertiary alcohol is then subjected to dehydration under acidic conditions, often using a strong acid like sulfuric acid, to form an exocyclic double bond. mdpi.com
Introduction of the Amino Group: The terminal chloro group on the propylidene side chain is then displaced by methylamine (B109427) to introduce the required secondary amine functionality.
Cyclopropanation: A key step is the cyclopropanation of the central seven-membered ring. The Simmons-Smith reaction, which typically employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)), is a classic method for converting alkenes into cyclopropanes stereospecifically. mdpi.com In the context of a dibenzocycloheptene precursor, this reaction would form the 1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cycloheptene core of octriptyline.
Formation of the Phosphate Salt: The final step is the formation of the phosphate salt. This is achieved by treating the free base, octriptyline, with phosphoric acid in a suitable solvent, leading to the precipitation of this compound.
| Step | Reactants | Reagents | Key Transformation |
| 1 | Dibenzosuberone | (3-chloropropyl)magnesium bromide, THF | Grignard Addition |
| 2 | Tertiary Alcohol Intermediate | H₂SO₄ | Dehydration |
| 3 | Chloroalkyl Intermediate | Methylamine (CH₃NH₂) | Amination |
| 4 | Unsaturated Intermediate | CH₂I₂, Zn(Cu) | Simmons-Smith Cyclopropanation |
| 5 | Octriptyline (free base) | H₃PO₄ | Salt Formation |
Table 1: Proposed Conventional Synthesis of this compound. This table outlines a potential multi-step synthesis based on established reactions for similar tricyclic compounds.
Advanced and Stereoselective Synthesis Approaches
More advanced synthetic strategies aim to improve efficiency, yield, and stereocontrol. The stereochemistry of the cyclopropane ring and the exocyclic double bond (E/Z isomerism) are important considerations.
Stereoselective Cyclopropanation: Modern variations of the Simmons-Smith reaction offer greater control over the stereochemical outcome. The use of chiral ligands in conjunction with diethylzinc (B1219324) (Et₂Zn) and diiodomethane allows for enantioselective cyclopropanation. mdpi.com While specific application to octriptyline synthesis is not widely documented, this approach is a principal method for achieving stereoselectivity in related systems. nih.gov
Ring Expansion Strategies: An alternative to building the seven-membered ring from a pre-existing six-membered ring is through ring expansion. For instance, a Tiffeneau-Demjanov rearrangement could be employed on a suitable precursor to form the dibenzosuberone core. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often utilize metal-catalyzed reactions, such as Suzuki or Heck couplings, to construct the biaryl linkage within the dibenzocycloheptene skeleton. google.comnih.gov For example, a Suzuki-Miyaura coupling of a suitably substituted boronic acid with a bromo-benzaldehyde could be an efficient route to a key biaryl intermediate. google.com
Precursor Chemistry and Intermediate Compound Analysis
The synthesis of this compound relies on the availability and purity of key precursors and intermediates. A crucial precursor is dibenzosuberone , which serves as the foundational scaffold for the tricyclic system. mdpi.comthieme-connect.comnih.govbeilstein-journals.org The synthesis of dibenzosuberone itself can be achieved through several routes, including the Friedel-Crafts cyclization of 2-(2-phenylethyl)benzoic acid. thieme-connect.com
Another critical precursor is the side chain, which is typically introduced via a Grignard reagent. The preparation of 3-(dimethylamino)propyl chloride from 3-(dimethylamino)-1-propanol is a common precursor synthesis in the production of many tricyclic antidepressants. google.com For octriptyline, a similar precursor would be required.
The analysis of intermediates is vital to ensure the success of the multi-step synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of each intermediate before proceeding to the next step. For example, the formation of the tertiary alcohol after the Grignard reaction can be confirmed by the appearance of a characteristic hydroxyl peak in the IR spectrum and the corresponding signals in the ¹H and ¹³C NMR spectra.
Optimization of Synthesis Parameters for Research-Scale Production
For research-scale production, the optimization of reaction conditions is crucial to maximize yields and purity. researchgate.net
Grignard Reaction Optimization: The Grignard reaction is sensitive to moisture and the quality of the magnesium turnings. The choice of solvent can also influence the reaction rate and yield, with THF being a common choice. numberanalytics.commit.edu Temperature control is critical to minimize side reactions.
Dehydration Reaction Optimization: The concentration of the acid and the reaction temperature and time need to be carefully controlled during the dehydration step to prevent unwanted rearrangements or polymerization.
Cyclopropanation Reaction Optimization: The Simmons-Smith reaction can be optimized by varying the zinc-copper couple preparation method, the solvent, and the reaction temperature. The use of activated zinc, such as that prepared by the Rieke method, can improve yields.
| Reaction | Parameter to Optimize | Potential Impact |
| Grignard Reaction | Solvent, Temperature, Reagent Purity | Yield, Side Product Formation |
| Dehydration | Acid Concentration, Temperature | Yield, Purity |
| Cyclopropanation | Zinc Activation, Solvent, Temperature | Yield, Stereoselectivity |
| Phosphorylation | Solvent, Stoichiometry | Purity, Salt Form |
Table 2: Key Parameters for Optimization in this compound Synthesis. This table highlights critical parameters that can be adjusted to improve the efficiency of the synthesis for research purposes.
Design and Synthesis of this compound Analogs for Mechanistic Probes
The synthesis of analogs of this compound is a key strategy for elucidating its mechanism of action and for developing research tools to probe its biological targets. psu.edu
Structural Modifications and Pharmacophore Elucidation for Research Tools
Structural modifications can be made to various parts of the octriptyline molecule to investigate the importance of different structural features for its activity.
Modifications of the Tricyclic Core: The aromatic rings of the dibenzocycloheptene system can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects. mdpi.comnih.gov The cyclopropane ring can also be modified or replaced with other small rings to assess the importance of its specific conformation and steric bulk.
Modifications of the Side Chain: The length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the substituents on the nitrogen atom can be varied. mdpi.com For instance, replacing the N-methyl group with other alkyl groups or incorporating the nitrogen into a heterocyclic ring system can provide insights into the binding pocket of its target. The synthesis of such analogs would follow similar synthetic routes, employing appropriately modified precursors.
Introduction of Reporter Groups: For use as mechanistic probes, analogs can be synthesized that incorporate reporter groups such as fluorescent tags or radiolabels. psu.edumdpi.com For example, a fluorescent analog could be prepared by coupling a fluorophore to a functionalized version of the octriptyline side chain. These probes are invaluable for in vitro and in vivo imaging and binding assays.
The design and synthesis of these analogs, guided by computational modeling and structure-activity relationship studies, are essential for a deeper understanding of the pharmacology of octriptyline and related compounds.
Isotopic Labeling Strategies for Research Applications
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org This involves the substitution of one or more atoms of a compound with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O). These labeled compounds, known as isotopologues, are chemically almost identical to their unlabeled counterparts but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In the context of this compound, isotopic labeling provides invaluable tools for a variety of research applications, from pharmacokinetic studies to detailed investigations of metabolic pathways.
The synthesis of isotopically labeled compounds often requires the development of novel synthetic routes starting from commercially available isotopically enriched materials. spirochem.com The goal is to create analogues with a significant mass difference (typically M+4 or greater) to serve as effective internal standards for quantifying the drug and its metabolites in biological samples. spirochem.com
Deuterium (²H) Labeling
Deuterium labeling is a common strategy employed in drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.commedchemexpress.com The substitution of hydrogen with deuterium at specific, metabolically active sites can alter the rate of metabolic reactions due to the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.
Deuterated analogues of TCAs, such as imipramine-d6 (B563506) and nortriptyline-d3, also serve as critical internal standards for quantitative bioanalysis using mass spectrometry. medchemexpress.commedchemexpress.comresearchgate.net These standards are essential for accurately measuring the concentration of the parent drug and its metabolites in complex biological matrices like plasma, urine, and feces. researchgate.netnih.gov
Carbon-13 (¹³C) Labeling
Carbon-13 is a stable isotope of carbon that can be incorporated into the molecular skeleton of this compound. ¹³C-labeling is a cornerstone of metabolic flux analysis, a technique used to unravel the activities of metabolic pathways. nih.govnih.govd-nb.info By administering a ¹³C-labeled precursor and tracking the distribution of the ¹³C atoms through various metabolites, researchers can gain detailed insights into cellular metabolism. nih.gov
In the context of octriptyline, ¹³C-labeling can be used to:
Trace the metabolic fate of the tricyclic ring system and the aliphatic side chain.
Identify and quantify metabolites formed through various biotransformation reactions.
Study the contribution of different nutrient sources to the synthesis of metabolites. nih.gov
The synthesis of ¹³C-labeled molecules can be challenging and often involves multi-step processes. imist.ma However, the development of new synthetic methods is expanding the toolbox for introducing ¹³C labels, including late-stage labeling techniques. imist.ma For quantitative studies, ¹³C-labeled compounds are also used as internal standards. spirochem.com
Nitrogen-15 (¹⁵N) Labeling
Nitrogen-15 is the stable isotope of nitrogen and can be incorporated into the amine functional groups of octriptyline. isotope.com ¹⁵N-labeling is particularly useful for studying the metabolism of nitrogen-containing compounds and for proteomic studies. nih.govfrontiersin.org
Key research applications for ¹⁵N-labeled this compound include:
Metabolic Studies: Tracking the nitrogen atom through metabolic pathways can help elucidate the formation of nitrogen-containing metabolites. frontiersin.orgmdpi.com Dual-labeling experiments using both ¹³C and ¹⁵N can provide a comprehensive picture of both carbon and nitrogen fluxes simultaneously. embopress.org
Protein Binding: Investigating the interaction of octriptyline with its protein targets, such as neurotransmitter transporters.
Quantitative Analysis: ¹⁵N-labeled octriptyline can serve as an internal standard in mass spectrometry-based quantification, similar to its deuterated and ¹³C-labeled counterparts. nih.gov
Oxygen-18 (¹⁸O) Labeling
Oxygen-18 is a stable isotope of oxygen that can be used to label the phosphate group of this compound. nih.govnih.gov The phosphate moiety is crucial for the solubility and formulation of the drug, and understanding its fate in vivo is important.
Isotopic labeling of the phosphate group with ¹⁸O can be achieved using specialized phosphoramidite (B1245037) reagents. nih.govnih.govucl.ac.ukresearchgate.net This strategy allows for:
Tracing Phosphate Metabolism: Following the ¹⁸O-labeled phosphate group to determine if it remains intact or is metabolically cleaved.
Mechanism of Action Studies: Investigating enzymatic reactions involving phosphoryl transfer. nih.gov
Quantitative Mass Spectrometry: ¹⁸O-labeled phosphates can be used as internal standards in quantitative MS studies, providing a non-radioactive alternative for tracking phosphorylated molecules. nih.gov
The table below summarizes the isotopic labeling strategies and their primary research applications for this compound.
| Isotope | Labeling Position | Key Research Applications | Analytical Technique(s) |
| Deuterium (²H) | N-methyl group, side chain | Pharmacokinetic studies, metabolic stability assessment, internal standard for quantification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Carbon-13 (¹³C) | Tricyclic ring, side chain | Metabolic flux analysis, metabolite identification, internal standard | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Nitrogen-15 (¹⁵N) | Side chain amine | Nitrogen metabolism studies, protein binding assays, internal standard | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Oxygen-18 (¹⁸O) | Phosphate group | Phosphate metabolism, enzymatic mechanism studies, internal standard | Mass Spectrometry (MS) |
Molecular Structure, Conformation, and Computational Studies
Advanced Structural Characterization using Spectroscopic and Diffraction Techniques
The definitive structure of octriptyline (B1633138) phosphate (B84403) in both solid and solution states is elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed information on atomic connectivity, molecular integrity, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of octriptyline phosphate in solution. Key nuclei for analysis include ¹H (proton), ¹³C (carbon), and ³¹P (phosphorus).
¹H and ¹³C NMR: These spectra are used to confirm the carbon-hydrogen framework of the octriptyline cation. The aromatic protons of the dibenzo system typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the cyclopropane (B1198618) ring, the seven-membered ring, and the propyl side chain appear more upfield. The N-methyl group would present as a distinct singlet. ¹³C NMR provides complementary data, with characteristic chemical shifts for the aromatic, olefinic, aliphatic, and methyl carbons.
³¹P NMR: This technique is specifically used to analyze the phosphate counter-ion. A single resonance in the ³¹P NMR spectrum confirms the presence of one type of phosphorus environment. The chemical shift of this peak is sensitive to pH and intermolecular interactions, such as hydrogen bonding with the protonated amine of the octriptyline cation. dentaltrey.it Studies on similar polyphosphate systems show that the chemical shifts are highly dependent on the electronic environment and protonation state of the phosphate groups. dentaltrey.itresearchgate.net
Table 1: Predicted NMR Data for this compound (Note: This table is a hypothetical representation based on standard chemical shift values and data from structurally similar compounds.)
| NMR Type | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic C-H | 7.0 - 8.0 |
| Olefinic C-H | 6.0 - 6.5 | |
| Aliphatic C-H (ring) | 1.5 - 3.0 | |
| N-CH₂ | 2.5 - 3.0 | |
| C-CH₂-C | 2.0 - 2.5 | |
| N-CH₃ | 2.2 - 2.8 | |
| ¹³C NMR | Aromatic C | 120 - 150 |
| Olefinic C | 130 - 140 | |
| Aliphatic C (ring) | 20 - 40 | |
| N-CH₂ | 40 - 50 | |
| C-CH₂-C | 25 - 35 | |
| N-CH₃ | 30 - 40 | |
| ³¹P NMR | Phosphate (PO₄³⁻) | -5 to 5 |
Mass spectrometry (MS) is employed to confirm the molecular weight and integrity of this compound. Techniques like Electrospray Ionization (ESI-MS) are ideal for analyzing such salts.
In positive-ion mode, ESI-MS would detect the octriptyline cation [C₂₀H₂₁N+H]⁺, confirming its molecular mass of 276.17 g/mol (for the protonated free base). ncats.io The fragmentation pattern (MS/MS) would provide structural confirmation, showing characteristic losses from the side chain and cleavages of the tricyclic system.
In negative-ion mode, the dihydrogen phosphate anion [H₂PO₄]⁻ would be detected at m/z 97. The analysis of phosphopeptides by MS shows that the phosphate group can be prone to neutral loss (as H₃PO₄, 98 Da) during fragmentation, a phenomenon that would also be anticipated in the MS/MS analysis of the parent ion. nih.govnih.gov
Table 2: Expected Mass Spectrometry Peaks for this compound
| Ion | Formula | Expected m/z | Technique |
| Octriptyline Cation | [C₂₀H₂₂N]⁺ | 276.17 | ESI-MS (+) |
| Dihydrogen Phosphate Anion | [H₂PO₄]⁻ | 96.99 | ESI-MS (-) |
| Parent Compound (as adduct) | [C₂₀H₂₄NO₄P+H]⁺ | 374.15 | ESI-MS (+) |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within this compound by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would show strong absorptions corresponding to the stretching and bending vibrations of the molecule's bonds. Key expected bands include C-H stretching for the aromatic rings and aliphatic chains, C=C stretching for the aromatic system, and C-N stretching of the amine. Crucially, strong, broad bands associated with the phosphate anion (P-O and P=O stretching) would be prominent, typically in the 900-1200 cm⁻¹ region. ias.ac.innih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the phosphate group, which may be weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 950-1000 cm⁻¹. researchgate.netresearchgate.net
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch (of H₂PO₄⁻) | Phosphate | 3000 - 3500 (broad) | IR |
| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | IR, Raman |
| C-H Stretch (Aliphatic) | Side Chain, Ring | 2850 - 3000 | IR, Raman |
| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | IR, Raman |
| P=O Stretch | Phosphate | 1100 - 1300 (strong) | IR |
| P-O Stretch | Phosphate | 900 - 1100 (strong) | IR, Raman |
| C-N Stretch | Amine | 1000 - 1250 | IR |
Mass Spectrometry (MS) for Molecular Integrity in Research Samples
Conformational Dynamics and Energy Landscape of this compound
The biological activity of a molecule is often linked to its three-dimensional shape and flexibility. This compound has significant conformational freedom, primarily arising from the seven-membered central ring and the aliphatic side chain.
The central dibenzocycloheptene ring can exist in different conformations, which can interconvert through a ring-inversion process. The energy barrier for this inversion dictates the flexibility of the core structure. Furthermore, rotation around the single bonds of the N-methylpropylamine side chain allows it to adopt numerous spatial arrangements.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide deep insights into the electronic structure and properties of molecules, complementing experimental data. rsc.org These methods can predict geometries, energies, and spectroscopic properties with high accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of the size and complexity of this compound. stackexchange.com DFT calculations can be applied to:
Geometry Optimization: Determine the lowest-energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This is crucial for identifying the most stable conformer(s).
Vibrational Frequency Calculation: Predict the IR and Raman spectra of the molecule. Comparing these calculated spectra with experimental ones helps to validate the computed structure and assign the observed vibrational bands. aps.org
NMR Chemical Shift Calculation: Predict ¹H, ¹³C, and ³¹P NMR chemical shifts. This aids in the assignment of complex experimental NMR spectra.
Electronic Structure Analysis: Calculate the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For this compound, these calculations would likely show the HOMO localized on the electron-rich aromatic rings and the LUMO distributed across the conjugated system.
DFT studies on related systems, such as complexes involving phosphate ions, have been used to understand binding affinities and reaction mechanisms at a quantum level. mdpi.com
Table 4: Applications of DFT in the Study of this compound
| Calculated Property | Significance |
| Optimized Molecular Geometry | Predicts the most stable 3D conformation. |
| Relative Conformational Energies | Determines the energy landscape and population of different conformers. |
| Vibrational Frequencies | Simulates IR and Raman spectra for comparison with experimental data. |
| NMR Shielding Tensors | Predicts NMR chemical shifts to aid in spectral assignment. |
| HOMO/LUMO Energies | Provides insight into electronic reactivity and stability. |
| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions of the molecule. |
Ab Initio Methods for Molecular Properties
There is no specific information available in the public domain regarding the application of ab initio methods to determine the molecular properties of this compound. Such studies would theoretically provide valuable insights into its electronic structure, orbital energies, and vibrational frequencies, which are fundamental to understanding its chemical behavior and interactions. However, no published research detailing these specific computational analyses for this compound could be identified.
Molecular Modeling and Simulation Studies
Detailed molecular modeling and simulation studies specifically for this compound are not described in the available literature. These computational techniques are crucial for understanding the dynamic behavior of a molecule and its interactions with biological systems.
No specific studies detailing the docking of this compound with non-clinical receptors or enzymes were found. Such simulations would be instrumental in predicting the binding affinity and orientation of the molecule within a target's active site, offering a molecular-level understanding of its potential interactions beyond its primary therapeutic targets.
There is a lack of published research on molecular dynamics simulations of this compound in biologically relevant in-vitro environments, such as lipid bilayers or aqueous solutions. These simulations would provide critical information on the conformational changes and stability of the molecule in environments that mimic physiological conditions.
Ligand-Target Docking Simulations (Non-Clinical Receptors/Enzymes)
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (Not Drug Optimization)
While general SAR principles have been established for the broader class of tricyclic antidepressants, specific mechanistic SAR studies for this compound are not detailed in the accessible literature. It is known that for the dibenzocycloheptene series, unsymmetrical substitution on the heterocyclic ring can influence activity. epdf.pub However, a detailed analysis providing mechanistic insights derived from systematic structural modifications of octriptyline is not available.
Mechanistic Investigations at the Molecular and Cellular Level
Receptor Binding and Interaction Profiles in Isolated Systems
The therapeutic and side effects of tricyclic antidepressants are largely dictated by their affinity for various neurotransmitter receptors. While specific binding data for octriptyline (B1633138) are not extensively available, the profiles of structurally similar secondary amine TCAs, such as nortriptyline (B1679971), offer significant insights.
Nortriptyline, the primary metabolite of amitriptyline (B1667244), demonstrates a distinct receptor binding profile. It exhibits a notable affinity for several receptor types, including histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors. patsnap.comhres.ca Antagonism at these receptors is associated with common TCA side effects such as sedation (H1), and anticholinergic effects like dry mouth and constipation (muscarinic). patsnap.com The interaction with alpha-1 adrenergic receptors can lead to orthostatic hypotension. patsnap.com
In vitro studies have quantified the binding affinity of nortriptyline for key monoamine transporters. It shows a high affinity for the norepinephrine (B1679862) transporter (NET) and a moderate affinity for the serotonin (B10506) transporter (SERT). One study reported dissociation constants (Kd) of 4.37 nM for NET and 18 nM for SERT, highlighting its greater selectivity for the norepinephrine transporter. wikipedia.org Another study also noted nortriptyline's potent effect on [3H]5-HT binding. scielo.br This preferential binding to NET over SERT is a characteristic feature of secondary amine TCAs. drugbank.com
Table 1: In Vitro Receptor Binding Affinities of Nortriptyline This table is based on data for nortriptyline as a proxy for octriptyline.
| Receptor/Transporter | Binding Affinity (Kd in nM) | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | 4.37 | wikipedia.org |
| Serotonin Transporter (SERT) | 18 | wikipedia.org |
| Dopamine Transporter (DAT) | 1,140 | wikipedia.org |
| Histamine H1 Receptor | Moderate Affinity | hres.ca |
| Muscarinic Acetylcholine Receptors | Low Affinity | hres.ca |
Kd: Dissociation constant; a lower value indicates higher binding affinity.
The modulation of ion channel function is another aspect of the molecular pharmacology of tricyclic antidepressants. nih.gov While specific in vitro studies detailing the direct modulation of various ion channels by octriptyline phosphate (B84403) are scarce, research on related compounds like amitriptyline indicates that TCAs can influence ion channel activity.
Neurotransmitter Receptor Affinity and Selectivity (In Vitro)
Enzyme Inhibition and Activation Kinetics (Cell-Free Systems)
The primary mechanism of action for most tricyclic antidepressants is the inhibition of monoamine transporters. hres.ca Cell-free assays are employed to determine the inhibitory potency of these compounds.
Consistent with its high binding affinity for the norepinephrine transporter (NET), nortriptyline is a potent inhibitor of norepinephrine reuptake. hres.canih.gov Studies have reported a high inhibitory constant (Ki) for nortriptyline at the NET, with one study citing a Ki value of 3.4 nM. nih.gov Its inhibitory activity at the serotonin transporter (SERT) is less potent, with a reported Ki of 161 nM. nih.gov This confirms its selectivity for NET over SERT.
Protriptyline (B1194169), another secondary amine TCA structurally related to octriptyline, also demonstrates potent inhibition of NET with a reported Ki value of 1.41 nM. wikipedia.org Its inhibition of SERT is weaker, with a Ki of 19.6 nM. wikipedia.org
Table 2: Monoamine Transporter Inhibition Constants (Ki) for Nortriptyline and Protriptyline This table presents data for nortriptyline and protriptyline as representative secondary amine TCAs.
| Compound | Transporter | Inhibition Constant (Ki in nM) | Reference |
|---|---|---|---|
| Nortriptyline | NET | 3.4 | nih.gov |
| SERT | 161 | nih.gov | |
| Protriptyline | NET | 1.41 | wikipedia.org |
Ki: Inhibition constant; a lower value indicates greater inhibitory potency. NET: Norepinephrine Transporter; SERT: Serotonin Transporter.
Beyond the direct inhibition of monoamine transporters, tricyclic antidepressants can interact with other enzymatic pathways.
One notable interaction is with the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. A recent study demonstrated that several tricyclic and tetracyclic antidepressants, including protriptyline, act as inhibitors of VMAT2. biorxiv.org The study reported an IC50 value of 3.88 µM for protriptyline's inhibition of VMAT2. biorxiv.org Interestingly, sustained treatment with these antidepressants was found to upregulate VMAT2 activity by promoting its protein maturation. biorxiv.org
Furthermore, the metabolism of TCAs themselves involves enzymatic pathways, primarily through the cytochrome P450 (CYP) system. For example, the N-demethylation of amitriptyline to its active metabolite, nortriptyline, is a complex process involving multiple CYP enzymes, including CYP3A3/4 and CYP2C9. nih.gov This highlights the intricate interactions of these compounds with the body's metabolic machinery.
Monoamine Transporter Inhibition Assays
Intracellular Signaling Pathway Modulation in Cell Lines
Recent research has begun to uncover the effects of tricyclic antidepressants on intracellular signaling cascades, suggesting mechanisms of action that extend beyond simple monoamine reuptake inhibition.
Studies using the parent compound, amitriptyline, in rat C6 astroglial cells have revealed its ability to activate specific intracellular signaling pathways. Amitriptyline treatment was found to induce the activation of matrix metalloproteinase-9 (MMP-9). nih.govoup.com This activation is not direct but is mediated through a Gαi/o protein-coupled pathway involving the lysophosphatidic acid receptor 1 (LPAR1) and subsequent phosphorylation of Src family tyrosine kinases. nih.govoup.com
Additionally, amitriptyline has been shown to modulate intracellular calcium signaling. nih.gov In both PC-12 and U-87 MG cell lines, high concentrations of amitriptyline induced the release of Ca2+ from inositol (B14025) 1,4,5-trisphosphate (IP3) sensitive intracellular stores through the activation of phospholipase C. nih.gov In PC-12 cells, this was followed by a sustained influx of extracellular Ca2+. nih.gov These findings indicate that TCAs can have significant effects on cellular calcium homeostasis.
The modulation of these signaling pathways, such as the LPAR1/Gαi/o/Src/MMP-9 cascade and calcium signaling, in glial cells and neurons may represent a novel, non-monoamine-mediated mechanism contributing to the therapeutic effects of tricyclic antidepressants like octriptyline. nih.govoup.com
Protein Kinase and Phosphatase Activity Modulation
The phosphorylation state of proteins, controlled by the opposing actions of protein kinases and protein phosphatases, is a fundamental regulatory mechanism in cells. sigmaaldrich.com TCAs can influence these enzymes, thereby affecting numerous signaling cascades.
Protein Kinase Modulation: Protein Kinase C (PKC) is a family of serine/threonine kinases activated by diacylglycerol (DAG), a product of PLC activity. nih.govmedcraveonline.com Given that TCAs can modulate the PLC pathway, they can indirectly influence PKC activation. sigmaaldrich.comnih.gov The activation of PKC involves its translocation to the cell membrane, a process initiated by increases in intracellular Ca2+ and the presence of DAG. ucsd.edu By affecting these second messengers, octriptyline phosphate could modulate the activity of PKC isoforms. nih.govucsd.edu Furthermore, some studies have shown that certain TCAs can directly interact with and modulate the activity of protein kinases, although the specific interactions with octriptyline have not been detailed. nih.gov
Phosphatase Activity Modulation: Protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are crucial for dephosphorylating proteins and terminating signaling events. nih.govresearchgate.net There is evidence that the activity of these phosphatases is essential for certain forms of synaptic plasticity. nih.gov Some TCAs have been shown to inhibit acid sphingomyelinase, another type of hydrolase, suggesting that these compounds can interact with various enzymatic systems. frontiersin.org While direct modulation of PP1 or PP2A by this compound has not been documented, the general ability of TCAs to interact with various enzymes suggests a potential for such regulation. iiarjournals.org
| Enzyme Family | Potential Effect of Tricyclic Antidepressants (TCAs) | Implied Mechanism for this compound |
| Protein Kinases (e.g., PKC) | Indirect modulation via second messenger pathways (Ca2+, DAG). | Potential to alter the phosphorylation of target proteins by influencing the activation state of various protein kinases. |
| Protein Phosphatases (e.g., PP1, PP2A) | Potential for direct or indirect modulation of phosphatase activity. | May influence the dephosphorylation of key cellular proteins, thereby affecting their function and downstream signaling. |
Cellular Uptake and Subcellular Localization Studies (In Vitro Models)
The entry of drugs into cells and their subsequent distribution within subcellular compartments are critical determinants of their pharmacological activity.
Cellular Uptake: The cellular uptake of TCAs in in vitro models, such as cell lines, is generally understood to occur via transport mechanisms. nih.gov Given their chemical nature, TCAs can be substrates for various organic cation transporters. nih.gov Studies with related TCAs like nortriptyline suggest that their uptake can be mediated by such transport machinery. nih.gov In vitro uptake assays using radiolabeled compounds or fluorescence-based methods in cell lines are common approaches to quantify the rate and extent of cellular penetration. frontiersin.org For this compound, as a prodrug, its uptake characteristics might differ from the active octriptyline molecule. The phosphate moiety generally increases hydrophilicity, which could alter its interaction with the cell membrane and transport proteins compared to the parent drug. nih.gov
Subcellular Localization: Once inside the cell, TCAs can accumulate in various organelles. The subcellular distribution is often studied using techniques like fluorescence microscopy with tagged compounds or subcellular fractionation followed by analytical quantification. Research on TCAs has indicated their potential to interact with and accumulate in membranes, including the mitochondrial membrane, which can lead to effects on cellular respiration. iiarjournals.org Some TCAs have also been found to localize to the endo-lysosomal compartment. frontiersin.org The specific subcellular localization of octriptyline would depend on its physicochemical properties, such as lipophilicity and pKa, which dictate its passage across and affinity for different organellar membranes. nih.gov
| Process | General Findings for Tricyclic Antidepressants (TCAs) | Implications for this compound |
| Cellular Uptake | Mediated by organic cation transporters. | Uptake likely involves specific transporters; the phosphate group may influence the transport mechanism and efficiency. |
| Subcellular Localization | Accumulation in membranes, including mitochondrial and lysosomal compartments. | Expected to distribute into various subcellular compartments, potentially impacting organelle-specific functions. |
Prodrug Activation and Metabolism in Research Systems (Excluding Human Metabolism)
This compound is a phosphate ester prodrug, designed to be converted into the active moiety, octriptyline, within the body. antibodysociety.org The study of this activation and subsequent metabolism in non-human research systems is crucial for understanding its pharmacological profile.
The conversion of a phosphate ester prodrug to its active parent drug typically involves enzymatic hydrolysis. nih.gov This process can be studied in vitro using cell lysates or tissue homogenates from various model organisms (e.g., rat, mouse) or specific cell lines (e.g., Caco-2). researchgate.net These preparations contain a mixture of cellular enzymes, including alkaline phosphatases, which are known to cleave phosphate esters. researchgate.netnih.gov
The rate of hydrolysis can be quantified by incubating this compound with the cell lysate or homogenate and measuring the formation of octriptyline over time using analytical techniques like HPLC. researchgate.net Such studies allow for the determination of kinetic parameters, such as the rate of conversion and the enzymatic efficiency. Comparing the hydrolysis rates across different tissue preparations (e.g., liver, intestine) can provide insights into the primary sites of activation. researchgate.net
| In Vitro System | Purpose | Expected Outcome for this compound |
| Cell Lysates | To identify the presence of enzymes capable of prodrug activation. | Demonstration of octriptyline formation, confirming enzymatic hydrolysis. |
| Tissue Homogenates (e.g., liver, intestine) | To determine the primary tissues responsible for activation. | Higher rates of hydrolysis in tissues rich in phosphatases (e.g., intestinal mucosa). researchgate.net |
Following the conversion to octriptyline, the active drug undergoes further metabolism. In vitro model systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, dog, monkey), are widely used to identify potential metabolites. nih.govresearchgate.netpharmaron.comsygnaturediscovery.com These systems contain key drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov
For TCAs, common metabolic pathways include N-demethylation and aromatic hydroxylation, catalyzed by various CYP isoforms like CYP2D6, CYP2C19, CYP3A4, and CYP1A2. nih.govpharmgkb.org By incubating octriptyline with liver microsomes or hepatocytes from animal models, researchers can generate and identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). sygnaturediscovery.comnuvisan.com Identifying these metabolites is crucial for understanding the complete disposition of the drug and for ensuring that the animal models used in toxicological studies are exposed to the same major metabolites as those expected in humans. scispace.com
| In Vitro Model | Primary Metabolic Enzymes | Common TCA Metabolic Pathways | Expected Research Metabolites of Octriptyline |
| Liver Microsomes (animal) | Cytochrome P450 (CYP) enzymes | N-demethylation, Aromatic hydroxylation, N-oxidation | Hydroxylated octriptyline, N-desmethyloctriptyline, and other oxidative metabolites. |
| Hepatocytes (animal) | CYP enzymes, UGTs, SULTs | Phase I (Oxidation) and Phase II (Conjugation) reactions | Oxidative metabolites and their glucuronide or sulfate (B86663) conjugates. |
Preclinical Pharmacological Studies in Non Human and in Vitro Models Mechanistic Focus
Cell Culture Model Investigations for Mechanistic Elucidation
Cell culture models are fundamental in preclinical pharmacology for dissecting the molecular and cellular mechanisms of a drug candidate. For a compound like octriptyline (B1633138) phosphate (B84403), these in vitro systems allow for controlled investigation into its direct effects on specific cell types, receptor interactions, and downstream cellular processes, independent of the complexities of a whole organism.
Neuronal and Glial Cell Line Studies for Receptor Engagement
Studies on neuronal and glial cell lines are crucial for determining the receptor binding profile of a compound. As a tricyclic antidepressant, octriptyline would be expected to interact with a range of neurotransmitter receptors and transporters. nih.govwikipedia.org
The primary mechanism of action for most TCAs is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, SERT and NET. nih.govresearchgate.netmayoclinic.org This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. wikipedia.org Beyond this primary target, TCAs are known to act as competitive antagonists at several other postsynaptic receptors, including muscarinic acetylcholine (B1216132) receptors, α-adrenergic receptors (α1 and α2), and histamine (B1213489) receptors (H1). nih.govmdpi.comelsevier.es This broad receptor activity contributes to both the therapeutic effects and the side-effect profile of this drug class.
Glial cells, such as astrocytes, are also significant targets for TCAs. Studies using C6 glioma cells and normal human astrocytes have shown that TCAs like amitriptyline (B1667244) can increase the production and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF). nih.govresearchgate.net This effect is noteworthy as it appears to be independent of monoamine reuptake inhibition and is instead mediated by the activation of other signaling cascades, including the Fibroblast Growth Factor Receptor (FGFR) and downstream pathways involving Extracellular signal-Regulated Kinase (ERK) and cAMP Responsive Element-Binding protein (CREB). nih.govdrugbank.comcambridge.org
Table 1: Illustrative Receptor Binding Profile for Tricyclic Antidepressants (Note: This table represents typical data for the TCA class and is not specific to Octriptyline.)
| Receptor/Transporter | Typical TCA Affinity (Ki, nM) | Primary Effect | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Low to moderate | Reuptake Inhibition | wikipedia.org |
| Norepinephrine Transporter (NET) | Low to moderate | Reuptake Inhibition | wikipedia.org |
| Histamine H1 Receptor | Low | Antagonism | nih.gov |
| Alpha-1 Adrenergic Receptor | Moderate | Antagonism | nih.gov |
| Muscarinic M1-M5 Receptors | Moderate to high | Antagonism | nih.gov |
| 5-HT2A Receptor | Moderate | Antagonism | wikipedia.org |
Impact on Cellular Physiology and Homeostasis (e.g., mitochondrial function, gene expression)
Beyond receptor engagement, TCAs exert significant effects on fundamental cellular processes like energy metabolism and gene regulation.
Mitochondrial Function: Mitochondria have been identified as a key target for TCAs. The effects are often concentration-dependent. nih.gov At lower concentrations, some TCAs may have a protective effect, but at higher concentrations, they have been shown to inhibit mitochondrial activity. nih.goviiarjournals.org Studies on various cell lines, including glioblastoma cells, and isolated rat heart mitochondria demonstrate that TCAs like clomipramine (B1669221) and amitriptyline can lead to a loss of mitochondrial membrane potential and inhibit the activity of mitochondrial respiratory chain complexes I, II/III, and IV. iiarjournals.orgresearchgate.net This disruption of mitochondrial function can impair ATP production and trigger apoptotic pathways. iiarjournals.org Some research suggests that TCAs like imipramine (B1671792) and amitriptyline may help restore energy balance and regulate mitochondrial function under conditions of cellular stress. nih.govnih.gov
Gene Expression: TCAs can induce significant changes in the expression of a wide array of genes. Microarray analyses of rat brain tissue following treatment with imipramine revealed altered expression of genes involved in neuronal plasticity, signal transduction, cell survival, and metabolism. oup.comd-nb.info For example, chronic imipramine administration was found to regulate factors involved in the cell cycle and survival. oup.com Some TCAs have been shown to suppress the expression of pro-inflammatory mediators by inhibiting pathways such as NF-κB and downregulating Toll-like receptor (TLR) gene expression. mdpi.commdpi.com Furthermore, certain TCAs can induce apoptosis by upregulating the expression of genes like caspase 3. mdpi.comd-nb.info These changes in gene expression are considered crucial for the long-term adaptations in brain homeostasis and neuroplasticity that underlie the therapeutic effects of antidepressants. mdpi.com
Isolated Tissue and Organ Bath Studies for Functional Response
Isolated tissue and organ bath preparations are a classical pharmacological tool used to study the functional effects of a compound on contractile tissues, such as smooth muscle from blood vessels, airways, or the gastrointestinal tract. nih.govherbmedpharmacol.com These ex vivo experiments bridge the gap between cellular assays and in vivo studies.
For the TCA class, organ bath studies have demonstrated significant effects on smooth muscle contractility. In human isolated mesenteric arteries and saphenous vein grafts, TCAs like amitriptyline and nortriptyline (B1679971) produce concentration-dependent relaxation of pre-contracted tissue rings. nih.govredalyc.orgscielo.br This vasodilation is often found to be independent of the vascular endothelium. nih.govredalyc.org
The mechanisms underlying this relaxation are multifaceted. One key mechanism is the antagonism of α1-adrenergic receptors, which blocks vasoconstriction induced by agents like noradrenaline. nih.gov Additionally, TCAs appear to have a direct inhibitory effect on the smooth muscle itself. This is supported by findings that they inhibit contractions induced by high potassium concentrations and shift the concentration-response curve for calcium chloride, suggesting an interference with calcium influx into the smooth muscle cells. nih.gov Similar relaxant effects have been observed in other smooth muscle preparations, including rat trachea and rabbit ileum. impactfactor.org
Table 2: Summary of TCA Effects in Isolated Tissue Bath Preparations (Note: This table summarizes representative findings for the TCA class.)
| Tissue Preparation | TCA Studied | Observed Effect | Postulated Mechanism | Reference |
|---|---|---|---|---|
| Human Mesenteric Artery | Amitriptyline, Nortriptyline | Concentration-dependent relaxation | α1-adrenoceptor antagonism; Inhibition of Ca2+ influx | nih.gov |
| Human Saphenous Vein | Amitriptyline, Fluoxetine | Vasodilation/Relaxation | Inhibition of adrenergic responses; NO-cGMP pathway modulation | redalyc.org |
| Rabbit Ileum | Amitriptyline | Decreased motility | Antimuscarinic action | impactfactor.org |
| Rat Trachea | Amitriptyline | Inhibition of contraction | Direct smooth muscle inhibition | redalyc.org |
In Vivo Studies in Animal Models for Neurobiological Mechanisms (Excluding Behavioral Efficacy or Safety)
In vivo animal models are indispensable for understanding how a compound's cellular actions translate into neurobiological effects within a complex, living system. These studies focus on the direct modulation of brain chemistry and electrical activity.
Neurotransmitter System Modulation in Rodent Brain Tissue
The primary neurobiological mechanism of TCAs in vivo is the modulation of monoaminergic neurotransmitter systems. nih.gov Consistent with in vitro findings, TCAs block the reuptake of norepinephrine and serotonin in the brain, leading to a measurable increase in the extracellular concentrations of these neurotransmitters in key brain regions like the hippocampus. mayoclinic.orgpsu.edu This effect can be directly quantified using techniques such as in vivo microdialysis in rodents.
While the inhibition of neurotransmitter reuptake is an acute effect, the therapeutic actions of antidepressants often involve long-term neuroadaptive changes. Chronic administration of TCAs leads to downstream modifications in receptor sensitivity and signaling pathways. mdpi.com One of the most significant adaptations is an enhanced tonic activation of postsynaptic 5-HT1A receptors in the hippocampus, which is believed to be a common pathway for the efficacy of various antidepressant treatments. psu.edu
Electrophysiological Studies in Animal Brain Slices
Electrophysiological studies, particularly using acute brain slices, provide high-resolution insight into how a compound alters neuronal excitability and synaptic transmission. conductscience.com This technique allows for the recording of electrical activity from individual neurons or neuronal populations in specific brain circuits.
Studies with TCAs have revealed multiple effects on neuronal function. For instance, the TCA desipramine (B1205290) was shown to inhibit the rise in intracellular calcium in rat hippocampal CA1 pyramidal cells that was induced by the excitotoxic agent kainate. nih.gov This effect was mediated by the attenuation of AMPA/kainate receptor currents and likely involved additional actions on voltage-gated calcium and sodium channels. nih.gov
Furthermore, electrophysiological recordings have provided direct functional evidence for the long-term adaptations in the serotonin system. In rats treated chronically with TCAs like imipramine, the application of a selective 5-HT1A receptor antagonist leads to a marked increase in the firing activity of CA3 pyramidal neurons. psu.edu This indicates that the chronic treatment established an enhanced tonic (continuous) activation of these inhibitory receptors, a state that is not observed in untreated animals. psu.edu These studies confirm that TCAs fundamentally alter the functional state of neuronal circuits over time.
Comparative Pharmacological Profiling with Related Research Compounds
Octriptyline is a tricyclic antidepressant (TCA) belonging to the dibenzocycloheptene chemical class. wikipedia.org Detailed preclinical pharmacological data for octriptyline phosphate specifically is limited in publicly accessible scientific literature. However, its pharmacological profile can be inferred by comparing it with structurally related and well-characterized research compounds from the same class, primarily the secondary amine TCAs nortriptyline and protriptyline (B1194169). wikipedia.orgwikipedia.org The primary mechanism of action for these compounds involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, as well as interactions with various other neurotransmitter receptors. wikipedia.orgpsychiatry-psychopharmacology.com
The defining characteristic of TCAs is their action on the norepinephrine transporter (NET) and the serotonin transporter (SERT). wikipedia.org By blocking these transporters, they increase the synaptic concentration of norepinephrine and serotonin, which is believed to be the primary basis for their therapeutic effects. psychiatry-psychopharmacology.com The potency and selectivity for these two transporters vary significantly among different TCAs. psychiatry-psychopharmacology.com Secondary amines like nortriptyline and desipramine are generally more potent inhibitors of norepinephrine reuptake compared to serotonin reuptake. capes.gov.br Protriptyline, another secondary amine TCA, also acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin. wikipedia.orgdrugbank.com
The comparative binding affinities (Ki) and reuptake inhibition constants (Kd/IC50) for protriptyline and nortriptyline at various transporters and receptors are detailed in the tables below, based on data from in vitro studies using human and rat tissues. A lower value indicates a stronger binding affinity or inhibitory potency. wikipedia.orgcaymanchem.com
Interactive Data Table: Neurotransmitter Transporter Binding Affinity
This table displays the binding affinities of protriptyline and nortriptyline for key neurotransmitter transporters. The data is derived from studies on human transporters.
| Compound | Norepinephrine Transporter (NET) Kd/Ki (nM) | Serotonin Transporter (SERT) Kd/Ki (nM) | Dopamine Transporter (DAT) Kd/Ki (nM) |
| Protriptyline | 1.41 caymanchem.com | 19.6 caymanchem.com | 2,100 wikipedia.org |
| Nortriptyline | 4.37 wikipedia.org | 18 wikipedia.org | 1,140 wikipedia.org |
| Ki/Kd = Dissociation constant. A lower value indicates higher binding affinity. |
Interactive Data Table: Receptor Binding Affinity
This table shows the receptor binding affinities of protriptyline and nortriptyline for several G protein-coupled receptors. This antagonism is a key part of their pharmacological profile.
| Compound | Muscarinic Acetylcholine Receptor (M-AChR) Kd/Ki (nM) | Histamine H1 Receptor Kd/Ki (nM) | α1-Adrenergic Receptor Kd/Ki (nM) |
| Protriptyline | 25 caymanchem.com | 25 caymanchem.com | 130 caymanchem.com |
| Nortriptyline | 33 nih.gov | 3.0 wikipedia.org | 26 wikipedia.org |
| Ki/Kd = Dissociation constant. A lower value indicates higher binding affinity. |
Interactive Data Table: Neurotransmitter Reuptake Inhibition in Rat Brain Synaptosomes
This table presents the half-maximal inhibitory concentrations (IC50) for the inhibition of norepinephrine and serotonin uptake by protriptyline in rat brain synaptosomes.
| Compound | Norepinephrine Uptake Inhibition IC50 (µM) | Serotonin (5-HT) Uptake Inhibition IC50 (µM) |
| Protriptyline | 0.55 - 12 caymanchem.com | 5.5 caymanchem.com |
| IC50 = Half-maximal inhibitory concentration. A lower value indicates greater potency. |
Analytical Methodologies for Octriptyline Phosphate in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating octriptyline (B1633138) phosphate (B84403) from biological fluids and other research samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often coupled with various detectors for quantification. ijnc.ir
HPLC is a predominant technique for the analysis of tricyclic antidepressants (TCAs) like octriptyline phosphate due to its high efficiency and applicability to non-volatile and thermally labile compounds. researchgate.net Method development is a systematic process focused on optimizing separation parameters to achieve the desired resolution, sensitivity, and analysis time.
Key steps in HPLC method development include:
Column Selection: Reversed-phase columns, particularly C18 and C8, are most commonly used. These columns contain a nonpolar stationary phase that effectively retains the moderately polar TCA molecules. nih.govmdpi.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier (like acetonitrile (B52724) or methanol). mdpi.comnacalai.com Adjusting the ratio of these components, the pH of the buffer, and the type of organic solvent allows for fine-tuning the retention and selectivity of the separation. For instance, a common mobile phase for separating multiple TCAs is a mix of acetonitrile and a potassium dihydrogen phosphate buffer with the pH adjusted using orthophosphoric acid. mdpi.com
Detection: Ultraviolet (UV) detection is frequently employed, with the wavelength set at a maximum absorbance for TCAs, often around 210 nm to 254 nm. nih.gov
Sample Preparation: Prior to HPLC analysis, samples, especially from biological matrices, require cleanup. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to remove interfering substances and concentrate the analyte. ijnc.irexcli.de A three-step pretreatment combining salting-out homogeneous LLE, dispersive SPE, and microextraction has been shown to be effective for extracting TCAs from urine samples. excli.de
The following table summarizes typical parameters used in HPLC method development for tricyclic antidepressants similar to this compound.
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) | Elution and separation of analytes. |
| Elution Mode | Isocratic or Gradient | Isocratic uses constant mobile phase composition; gradient changes composition over time for better resolution of complex mixtures. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and retention times. |
| Detection | UV Spectrophotometry at 210-254 nm | Quantification based on light absorbance. |
| Temperature | Ambient or controlled (e.g., 40°C) | Affects viscosity and retention, needs to be consistent. nacalai.com |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and well-established technique for the determination of TCAs in biological matrices. mdpi.com GC methods are known for being rapid, efficient, and robust. mdpi.com
Key aspects of GC applications for TCAs include:
Sample Preparation: As with HPLC, extensive sample preparation is crucial. Microextraction techniques that are in line with "green chemistry" principles, such as liquid-phase microextraction (LPME) and solid-phase microextraction (SPME), have been increasingly implemented to replace conventional LLE and SPE. mdpi.com
Derivatization: TCAs may require derivatization to increase their volatility and thermal stability for GC analysis. However, many modern methods aim to avoid this step.
Columns and Conditions: Capillary columns with stationary phases like Rtx-1MS are used. researchgate.net Helium is typically used as the carrier gas, and a temperature program is established to ensure the separation of different compounds. researchgate.net
Detection: While flame ionization detectors (FID) and nitrogen-phosphorus detectors (NPD) can be used, mass spectrometry (GC-MS) is preferred for its superior sensitivity and selectivity. mdpi.com GC-MS allows for the identification of compounds based on their retention time and unique mass spectrum. researchgate.net
GC-based methods are widely applied in forensic toxicology and for monitoring TCAs in biofluids. mdpi.com
High-Performance Liquid Chromatography (HPLC) Method Development
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the analysis of this compound, offering unparalleled sensitivity and specificity for both quantification and structural identification. nih.gov It is almost always coupled with a chromatographic separation technique, most commonly liquid chromatography (LC-MS).
For the quantification of this compound in non-clinical research samples such as plasma, serum, or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. thermofisher.comannlabmed.org These methods are highly selective and can achieve very low limits of quantification.
A typical LC-MS/MS workflow involves:
Sample Preparation: A simple protein precipitation step is often sufficient. For example, a small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like acetonitrile, which also contains a deuterated internal standard for accurate quantification. thermofisher.comwaters.com The mixture is vortexed and centrifuged, and the clear supernatant is injected into the LC-MS/MS system. thermofisher.com
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often used to achieve rapid and high-resolution separations. waters.com Isobaric compounds (molecules with the same mass but different structures) can be separated chromatographically before they enter the mass spectrometer. waters.com
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly operated in positive electrospray ionization (ESI) mode. thermofisher.com Quantification is performed using Selected Reaction Monitoring (SRM), where the instrument is set to monitor a specific precursor ion (the ionized octriptyline molecule) and a specific product ion (a characteristic fragment). This high specificity minimizes interference from the sample matrix. wa.gov
The following table outlines typical parameters for an LC-MS/MS method for analyzing TCAs in plasma.
| Step | Parameter | Typical Specification |
| Sample Prep | Method | Protein Precipitation with Acetonitrile |
| Sample Volume | 50 µL | |
| Internal Standard | Deuterated analogue of the analyte | |
| LC System | Column | C18 or HSS T3 UHPLC Column |
| Mobile Phases | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | |
| Mode | Gradient Elution | |
| MS System | Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |
| Analysis Mode | Selected Reaction Monitoring (SRM) | |
| Precursor Ion (Q1) | [M+H]⁺ of Octriptyline | |
| Product Ion (Q3) | Specific fragment ion of Octriptyline |
Tandem mass spectrometry (MS/MS) is critical for identifying the metabolites of this compound in non-clinical studies. When a drug is metabolized, its structure is modified, resulting in molecules with different masses. The goal of fragmentation studies is to determine the exact nature of these structural changes. nih.gov
The process involves:
Ionization and Selection: The parent drug and its potential metabolites are ionized, and their molecular ions (or precursor ions) are selected one by one in the first stage of the mass spectrometer. tutorchase.com
Fragmentation: The selected precursor ion is fragmented by collision-induced dissociation (CID), where it collides with an inert gas. This breaks the molecule apart in a predictable way. libretexts.org
Analysis of Fragments: The resulting fragment ions (or product ions) are analyzed in the second stage of the mass spectrometer, producing a product ion spectrum. tutorchase.com
Structural Elucidation: By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the location of the metabolic modification. scienceready.com.au For example, a mass shift of +16 Da in both the precursor and a specific fragment ion might indicate a hydroxylation reaction on a particular part of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help determine the elemental composition of both the metabolite and its fragments. nih.gov Common fragmentation patterns for amines involve the cleavage of the carbon-carbon bond adjacent to the nitrogen. tutorchase.com
LC-MS/MS Methodologies for Detection in Biological Matrices (Non-Clinical)
Spectroscopic and Spectrofluorometric Assays for Quantification in Research Samples
While chromatography-mass spectrometry methods are highly specific, simpler spectroscopic techniques can be used for quantification in less complex research samples, such as pharmaceutical formulations.
UV-Visible Spectrophotometry: This technique is based on the principle that this compound, like other TCAs, absorbs light in the UV range. mdpi.com For quantification, a method can be developed based on the formation of a colored charge-transfer complex. For instance, TCAs can act as electron donors and react with electron-accepting reagents like p-chloranilic acid (pCA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a complex that absorbs light in the visible region. mdpi.com The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the drug. The accuracy of such methods has been reported with percentage recoveries above 98%. mdpi.com
Spectrofluorometry: This method measures the fluorescence emitted by a compound after it absorbs light. While some TCAs are naturally fluorescent, derivatization agents can be used to create highly fluorescent products, enhancing sensitivity. The intensity of the emitted light at a specific wavelength is measured and correlated with the analyte's concentration. This technique can offer high sensitivity, sometimes reducing the required incubation times compared to other methods. nih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive, cost-effective, and often simpler alternative to chromatographic techniques for the determination of electroactive compounds like tricyclic antidepressants. The electrochemical activity of TCAs, including presumably octriptyline, is primarily attributed to the oxidation of the tertiary amine functional group within their structure and the tricyclic ring system. nih.govmayoclinic.org
Voltammetric techniques are the most commonly employed electrochemical methods for the analysis of TCAs. These include:
Cyclic Voltammetry (CV): Often used as a preliminary tool to investigate the redox behavior of TCAs at an electrode surface. nih.gov
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution than CV, making them suitable for quantitative analysis. nih.gov
The choice of electrode material is crucial for the sensitivity and reproducibility of the analysis. While glassy carbon electrodes (GCE) have been used, issues such as electrode fouling from oxidation products can occur. nih.govresearchgate.net To overcome these limitations, modified electrodes have been developed:
Boron-Doped Diamond (BDD) Electrodes: These electrodes have demonstrated superior performance for the detection of several TCAs, offering a wide potential window, low background current, and high reproducibility with reduced surface fouling. researchgate.net
Chemically Modified Electrodes: Electrodes coated with materials like a plasticized PVC membrane have been shown to preconcentrate lipophilic TCAs such as amitriptyline (B1667244) and nortriptyline (B1679971) from a sample matrix, leading to exceptionally low detection limits in the nanomolar range when analyzing whole blood. nih.gov
Electrogenerated Chemiluminescence (ECL): This method is based on the reaction between tris(2,2'-bipyridyl)ruthenium(II) and the tertiary amino groups of antidepressants, offering a novel approach for their determination. nih.gov However, some TCAs can cause electrode fouling, which impacts the signal. nih.gov
The table below summarizes findings from electrochemical studies on various tricyclic antidepressants, which can be considered indicative for the analysis of this compound.
| Analyte(s) | Electrochemical Technique | Electrode | Matrix | Key Findings & Detection Limits (LOD) |
| Amitriptyline, Nortriptyline | Square-wave Voltammetry | Plasticized PVC membrane-coated Glassy Carbon (GC) | Whole Blood | High partitioning into the membrane allows for LODs of 3 nmol/L for Amitriptyline and 20 nmol/L for Nortriptyline. nih.gov |
| Imipramine (B1671792), Desipramine (B1205290), Clomipramine (B1669221), Amitriptyline, Nortriptyline, Doxepin | HPLC with Electrochemical Detection | Boron-Doped Diamond (BDD) | Plasma Samples, Phosphate Buffer | BDD electrodes showed 2-4 times greater signal-to-background ratio than GC electrodes. LODs ranged from 0.5 nM (Clomipramine) to 1080 nM (Nortriptyline). researchgate.net |
| Amitriptyline, Doxepin, Nortriptyline, and others | Electrogenerated Chemiluminescence (ECL) | - | Pharmaceutical Preparation | A sensitive method with detection limits in the range of 0.09–0.24 µg/mL. nih.gov |
| Imipramine, Clomipramine, Desipramine, and others | Rotating Disc Electrode (RDE) Voltammetry | Platinum and Gold | Sulphuric Acid, Buffer Media | Studied the anodic electroactivity and determined kinetic parameters. Adsorption of oxidation products was noted for some compounds. mayoclinic.org |
Sample Preparation Techniques for Diverse Research Matrices
Effective sample preparation is a critical step in the analytical workflow for determining TCAs in complex biological matrices such as blood, plasma, and urine. The primary goal is to isolate the analyte of interest from interfering endogenous components, thereby improving the accuracy and sensitivity of the subsequent analysis.
Commonly employed sample preparation techniques for tricyclic antidepressants include:
Liquid-Liquid Extraction (LLE): This is a conventional and widely used method. It involves adjusting the pH of the aqueous sample (e.g., urine, plasma) to an alkaline state to deprotonate the amine group of the TCA, making it more soluble in an organic solvent. The analyte is then extracted into a water-immiscible organic solvent such as n-hexane or a mixture like n-hexane–ethyl acetate (B1210297). google.com
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE, providing cleaner extracts and higher recovery. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample. For TCAs, which are basic compounds, mixed-mode SPE with both reversed-phase (e.g., C8 or C18) and cation-exchange mechanisms is particularly effective for removing interferences from biological samples. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent.
Microextraction Techniques: In recent years, miniaturized extraction techniques have gained popularity due to their reduced solvent consumption, lower cost, and environmental friendliness.
Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample.
Liquid-Phase Microextraction (LPME): This method, including hollow-fiber LPME (HF-LPME), utilizes a small volume of solvent to extract the analyte from the aqueous sample into an acceptor phase, offering high enrichment factors.
The following table outlines various sample preparation methods used for the analysis of TCAs in different research matrices.
| Technique | Analyte(s) | Research Matrix | Key Parameters and Findings |
| Solid-Phase Extraction (SPE) | General Tricyclic Antidepressants | Whole Blood, Serum, Plasma, Urine, Tissue Homogenate | Mixed-mode SPE is highly selective. A common procedure involves using a phosphate buffer, followed by elution with a mixture of isopropanol, ammonium (B1175870) hydroxide, and dichloromethane. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Amitriptyline, Imipramine | Urine | Analytes were extracted from an alkaline solution into n-hexane–ethyl acetate (9:1, v/v). Recoveries were reported to be higher than 89.7%. google.com |
| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Amitriptyline, Nortriptyline, Imipramine, Desipramine, Clomipramine | Whole Blood | Used a polypropylene (B1209903) hollow fiber with dodecane (B42187) as the organic phase and formic acid as the acceptor phase. google.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Nortriptyline, Amitriptyline, Desipramine, Clomipramine, Imipramine | Whole Blood, Plasma | A mixture of hexane (B92381) (extractor solvent) and methanol (B129727) (dispersing solvent) was used. google.com |
Future Directions and Emerging Research Avenues for Octriptyline Phosphate
While the foundational pharmacology of tricyclic compounds is well-established, the future of octriptyline (B1633138) phosphate (B84403) research lies in leveraging modern technologies and novel scientific approaches to uncover its full therapeutic potential. The following sections outline key areas of prospective research that could redefine our understanding and application of this compound.
Q & A
Basic: What validated analytical methods are recommended for quantifying Octriptyline phosphate in pharmaceutical formulations?
Answer:
To quantify this compound, researchers should employ chromatographic techniques such as reverse-phase HPLC with UV detection, as this method effectively separates the synconformer phosphate salt from potential impurities . For phosphate-specific analysis, spectrophotometric methods using vanadate-molybdate reagents (e.g., measuring absorbance at 400–450 nm) can quantify the phosphate moiety after acid digestion . Cross-validation with LC-MS/MS is recommended to confirm specificity and sensitivity, particularly in complex matrices. Ensure method validation aligns with ICH guidelines for linearity, accuracy, and precision .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?
Answer:
Discrepancies in PK data often arise from variations in study design (e.g., dosing regimens, subject demographics) or analytical methodologies. To address this:
- Perform meta-analyses using standardized criteria (e.g., PRISMA guidelines) to harmonize data from disparate studies .
- Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under controlled parameters (e.g., pH, renal/hepatic function) .
- Validate assays across laboratories using shared reference standards to minimize inter-study variability .
Basic: What experimental approaches are used to assess the stability of this compound under varying storage conditions?
Answer:
Stability studies should follow ICH Q1A–Q1E guidelines :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
- Kinetic analysis : Monitor degradation rates using HPLC at intervals (0, 1, 3, 6 months) and calculate shelf-life via Arrhenius equations .
- pH stability profiling : Test solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal conditions .
Advanced: What strategies mitigate matrix interference when analyzing this compound metabolites in biological samples via LC-MS/MS?
Answer:
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate metabolites from plasma proteins .
- Ion suppression testing : Compare analyte response in neat solutions vs. spiked matrices to quantify interference .
- High-resolution MS (HRMS) : Employ Q-TOF or Orbitrap systems to resolve isobaric interferences via exact mass .
Basic: How should a bioavailability study for this compound be designed?
Answer:
- Crossover design : Administer single doses (oral vs. IV) to the same subjects after a washout period .
- Control variables : Standardize diet, hydration, and circadian rhythms to minimize variability .
- Analytical endpoints : Measure plasma concentrations at 0, 1, 2, 4, 8, 12, 24 hours using validated LC-MS/MS .
Advanced: How can computational modeling predict this compound’s interaction with cytochrome P450 enzymes?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding affinities with CYP2D6/3A4 active sites .
- Molecular dynamics (MD) simulations : Analyze conformational stability of enzyme-ligand complexes over 100-ns trajectories .
- In vitro validation : Compare predictions with CYP inhibition assays using human liver microsomes .
Basic: What parameters are critical for optimizing this compound synthesis?
Answer:
- Reaction conditions : Maintain anhydrous environment and controlled temperature (20–25°C) during phosphorylation .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the synconformer salt .
- Purity verification : Confirm via melting point analysis, NMR (¹H/³¹P), and chiral HPLC .
Advanced: How can spectral overlaps be resolved in simultaneous quantification of this compound and its metabolites?
Answer:
- Chemometric methods : Apply partial least squares (PLS) regression to deconvolute UV-Vis or fluorescence spectra .
- Derivative spectroscopy : Use second-derivative transforms to enhance resolution of overlapping peaks .
- Multi-channel detection : Combine diode-array and fluorescence detectors for orthogonal signal validation .
Basic: What statistical methods are appropriate for analyzing dose-response relationships of this compound?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., 10 mg vs. 20 mg) .
- EC50/IC50 calculation : Determine potency via four-parameter logistic curves .
Advanced: How can researchers assess the environmental impact of this compound residues?
Answer:
- Ecotoxicological assays : Test acute/chronic toxicity in Daphnia magna or Danio rerio using OECD guidelines .
- Fate modeling : Predict environmental persistence via EPI Suite™ using logP and hydrolysis rates .
- Phosphate load analysis : Quantify eutrophication potential using spectrophotometric TRP/SRP measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
